6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸エチル

説明

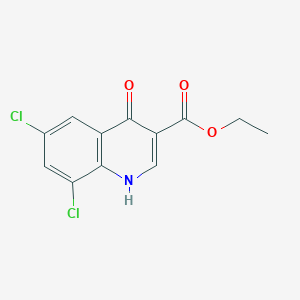

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸エチルとその誘導体は、鉄キレート特性を示します。 鉄キレート剤は、神経保護に不可欠であり、神経変性疾患における酸化ストレスの軽減や鉄誘発性損傷の予防に役立ちます .

- 研究によると、この化合物を含む8-ヒドロキシキノリン誘導体は、抗癌の可能性を秘めています。 これらの化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍の増殖を妨げる可能性があります .

- 6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸エチルは、2-オキソグルタル酸(2OG)依存性酵素の阻害剤として作用する可能性があります。 これらの酵素は、細胞代謝とエピジェネティックな調節において重要な役割を果たします .

- 補因子として金属イオンを含む金属タンパク質は、さまざまな生物学的プロセスに関与しています。 この化合物の金属キレート能力は、金属タンパク質の機能や細胞経路に影響を与える可能性があります .

- いくつかの8-ヒドロキシキノリン誘導体は、ウイルスの複製や侵入を妨げることで、抗HIV活性を示します。 この可能性を探るには、さらなる研究が必要です .

- 6,8-ジクロロ-4-ヒドロキシキノリン-3-カルボン酸エチルは、抗真菌および抗リーシュマニア特性を持つ可能性があります。 これらの用途は、真菌感染症とリーシュマニア症の治療に役立つ可能性があります .

神経保護のための鉄キレート

抗癌活性

2OG依存性酵素の阻害

金属タンパク質のキレート

抗HIV特性

抗真菌および抗リーシュマニア効果

生物活性

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate possesses a molecular formula of and a molecular weight of 258.06 g/mol. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and potential biological activity compared to other similar compounds.

The mechanism of action for ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate primarily involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes in bacterial pathways, disrupting cellular processes essential for survival.

- DNA Interaction : It has been suggested that quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.

- Antimicrobial Activity : Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate exhibits broad-spectrum antimicrobial properties against various pathogenic strains .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate against both Gram-positive and Gram-negative bacteria. Below is a summary table detailing Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4–16 | |

| Escherichia coli | 8–32 | |

| Klebsiella pneumoniae | 16–64 | |

| Pseudomonas aeruginosa | 32–128 |

These results indicate that the compound is particularly effective against drug-resistant strains, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

Research has indicated that ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

- HeLa Cells : The compound showed no toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further testing .

- Mechanism : The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy Study : In a comparative study, ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate was tested against standard antibiotics. It demonstrated comparable or superior activity against certain strains of Escherichia coli and Staphylococcus aureus, indicating potential as an alternative treatment option .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines found that while the compound displayed significant activity against cancer cells, it remained non-toxic to normal cells at therapeutic concentrations. This selectivity is crucial for developing safe anticancer drugs .

特性

IUPAC Name |

ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSJXUVDOXWRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296539 | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-89-5 | |

| Record name | 25771-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。